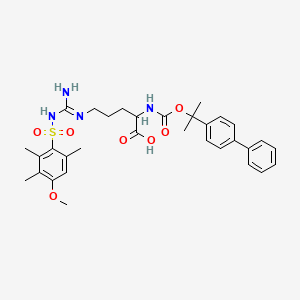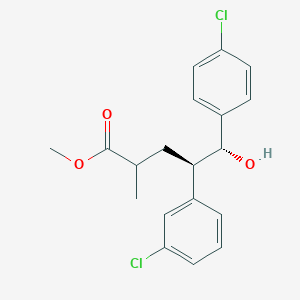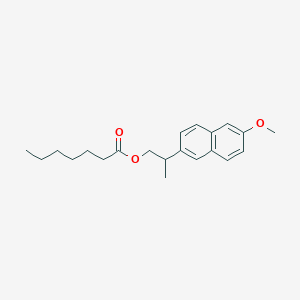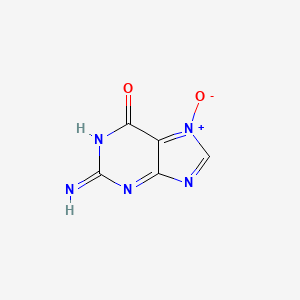![molecular formula C32H33N3O7S B14797219 Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester](/img/structure/B14797219.png)
Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester is a complex organic compound with a unique structure This compound is characterized by the presence of multiple functional groups, including carbamate, sulfonamide, and indole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester typically involves multi-step organic synthesis. The process begins with the preparation of key intermediates, such as 2-(ethenyloxy)phenyl sulfonamide and 2-methoxyphenyl isocyanate. These intermediates are then subjected to a series of coupling reactions, often catalyzed by transition metals, to form the final product. The reaction conditions, including temperature, solvent, and catalysts, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product from reaction mixtures.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions, often using reducing agents like lithium aluminum hydride, can convert the sulfonamide group to an amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates and sulfonamides.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, modulating their activity through covalent or non-covalent interactions. The presence of multiple functional groups allows for diverse binding modes, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Carbamic acid, [3-[[4-[[[[2-(ethenyloxy)phenyl]sulfonyl]amino]carbonyl]-2-methoxyphenyl]methyl]-1-methyl-1H-indol-5-yl]-, cyclopentyl ester can be compared with other similar compounds, such as:
Carbamic acid, phenyl-, methyl ester: This compound has a simpler structure and different reactivity compared to the target compound.
Carbamic acid, N-[4-chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, ethyl ester: Shares some structural similarities but differs in the substituents and overall reactivity.
Carbamic acid, N-[4-chloro-2-fluoro-5-[[[[methyl(1-methylethyl)amino]sulfonyl]amino]carbonyl]phenyl]-, methyl ester: Similar to the previous compound but with different ester groups.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C32H33N3O7S |
|---|---|
Molekulargewicht |
603.7 g/mol |
IUPAC-Name |
cyclopentyl N-[3-[[4-[(2-ethenoxyphenyl)sulfonylcarbamoyl]-2-methoxyphenyl]methyl]-1-methylindol-5-yl]carbamate |
InChI |
InChI=1S/C32H33N3O7S/c1-4-41-28-11-7-8-12-30(28)43(38,39)34-31(36)22-14-13-21(29(18-22)40-3)17-23-20-35(2)27-16-15-24(19-26(23)27)33-32(37)42-25-9-5-6-10-25/h4,7-8,11-16,18-20,25H,1,5-6,9-10,17H2,2-3H3,(H,33,37)(H,34,36) |
InChI-Schlüssel |
MDDUGETZDZEJKB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=C1C=CC(=C2)NC(=O)OC3CCCC3)CC4=C(C=C(C=C4)C(=O)NS(=O)(=O)C5=CC=CC=C5OC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)


![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)


![2-amino-N-cyclopropyl-3-methyl-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B14797208.png)
methanone](/img/structure/B14797209.png)

